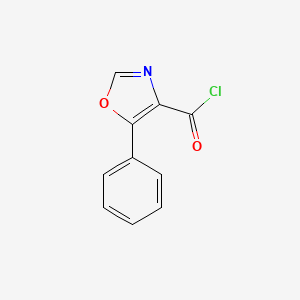

5-Phenyl-1,3-oxazole-4-carbonyl chloride

Descripción general

Descripción

5-Phenyl-1,3-oxazole-4-carbonyl chloride: is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol It is a halogenated heterocyclic compound that features an oxazole ring substituted with a phenyl group and a carbonyl chloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . Another method involves the reaction of benzoxime chloride with ethyl acetoacetate under chlorination conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 5-Phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Cyclization Reactions: The oxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Catalysts: Metal catalysts like Cu(I) or Ru(II) are often employed in cyclization reactions.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

Complex Heterocycles: Resulting from cyclization reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its electrophilic carbonyl chloride group allows it to react with nucleophiles, facilitating the formation of new chemical entities. -

Medicinal Chemistry

It has garnered attention for its potential biological activities, including:- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research has shown that modifications of oxazole derivatives can lead to significant cytotoxic effects on cancer cell lines.

-

Material Science

The compound is utilized in the preparation of advanced materials, including polymers, where its reactive functional groups can be employed to create novel materials with specific properties.

Anticancer Activity

The anticancer potential of 5-Phenyl-1,3-oxazole-4-carbonyl chloride has been explored in various studies. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MDA-MB453 | 29.1 |

| Compound B | MCF-7 | 15.3 |

| Compound C | A549 | 40.54 |

These results suggest that structural modifications significantly influence anticancer efficacy, with the carbonyl chloride group enhancing biological activity through interactions with cellular targets.

Case Studies

-

Anticancer Study

A study demonstrated that an oxazole derivative inhibited cell proliferation in human neuroblastoma SH-SY5Y cells, indicating its potential as a therapeutic agent for cancer treatment. -

Antimicrobial Evaluation

Another investigation evaluated various oxazole derivatives against a range of bacterial strains, revealing promising antimicrobial activity that warrants further exploration into their mechanisms of action.

Mecanismo De Acción

The mechanism of action of 5-Phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as a carbonyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties .

Comparación Con Compuestos Similares

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

- 4-(Chlorocarbonyl)-5-phenyl-1,3-oxazole

Comparison: 5-Phenyl-1,3-oxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and potential for further functionalization .

Actividad Biológica

5-Phenyl-1,3-oxazole-4-carbonyl chloride (CAS Number: 337508-64-2) is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl group attached to the oxazole ring, with a carbonyl chloride functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through different mechanisms:

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). For instance, related oxazolones exhibited IC50 values in the micromolar range against these cell lines .

- Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that these compounds can activate apoptotic pathways, increasing p53 expression and caspase activity in treated cells .

Inhibition of Enzymes

Another crucial aspect of the biological activity of this compound is its potential to inhibit specific enzymes involved in cancer progression:

- Carbonic Anhydrase Inhibition : Some studies suggest that oxazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain derivatives have shown nanomolar inhibitory activity against hCA IX and hCA II .

- Target Engagement : The compound has been evaluated for its ability to engage with targets in human neuroblastoma cells (SH-SY5Y), indicating its potential utility in treating neurodegenerative diseases alongside cancer .

Study 1: Anticancer Activity Assessment

A study evaluated a series of oxazolone derivatives, including this compound, against various cancer cell lines. The results indicated that certain modifications to the oxazole ring could enhance cytotoxicity significantly. For example, derivatives with halogen substitutions showed improved potency compared to their non-halogenated counterparts.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Phe-Oxazole | MCF-7 | 0.65 | Apoptosis induction |

| 5-Phe-Oxazole | U-937 | 0.90 | Cell cycle arrest |

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of oxazoles related to this compound. This study revealed that specific structural modifications led to enhanced inhibition of carbonic anhydrases.

| Compound | hCA IX IC50 (nM) | hCA II IC50 (nM) |

|---|---|---|

| Compound A | 89 | 750 |

| Compound B | 45 | 300 |

Toxicity Studies

Toxicity assessments indicate that while some derivatives exhibit promising biological activity, they may also pose risks. For example, toxicity tests on Daphnia magna revealed varying degrees of lethality depending on the chemical structure and substituents present .

Propiedades

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLADISDYODORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379968 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-64-2 | |

| Record name | 5-phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.